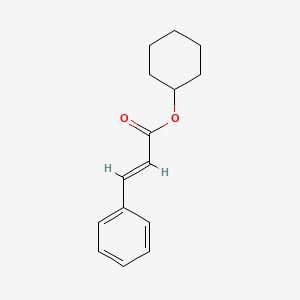

Cyclohexyl cinnamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in watermiscible (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71968. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl 3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O2/c16-15(17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1,3-4,7-8,11-12,14H,2,5-6,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCFAUZGWPDYAJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864122 | |

| Record name | Cyclohexyl cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7779-17-1 | |

| Record name | Cyclohexyl cinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7779-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cyclohexyl Cinnamate: A Physicochemical Profile for Researchers

An In-depth Technical Guide for Scientists and Drug Development Professionals

Cyclohexyl cinnamate is a cinnamate ester recognized for its characteristic fruity, peach- and cherry-like aroma.[1][2] Primarily utilized as a flavoring and fragrance agent in various industries, a thorough understanding of its physicochemical properties is essential for its application, quality control, and safety assessment.[1][3][4] This technical guide provides a comprehensive overview of the core physicochemical data of this compound, details the experimental methodologies for their determination, and presents a logical workflow for its characterization.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for predicting its behavior in various matrices, designing formulations, and ensuring handling safety.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₈O₂ | [5][6] |

| Molecular Weight | 230.30 g/mol | [1][6] |

| Appearance | Colorless to pale yellow, clear viscous liquid to solid. | [1][3] |

| Odor | Fruity, peach, cherry, and almond-like odor. | [2][4][7] |

| Melting Point | 50-53 °C; 82.4 °C | [2][3][4][7] |

| Boiling Point | 346 °C at 760 mm Hg; 195 °C at 12.00 mm Hg; 139-143 °C at 1.00 mm Hg | [2][3][4][7] |

| Density / Specific Gravity | 1.06 g/mL at 25 °C; 1.048 to 1.058 at 25 °C | [3][4][7] |

| Solubility | Insoluble in water; poorly soluble in propylene glycol; soluble in alcohol. | [2][3][7] |

| Refractive Index | 1.558 to 1.564 at 20 °C | [1][4] |

| Flash Point | 144 °C (291.2 °F); 143.33 °C (290 °F) TCC | [3][7] |

| logP (o/w) | 4.24 | [3][4] |

Experimental Protocols

The determination of the physicochemical properties listed above follows standardized laboratory procedures. Below are detailed methodologies for key experiments.

Synthesis: Fischer-Speier Esterification

This compound is typically synthesized via the Fischer-Speier esterification of cinnamic acid and cyclohexanol, using an acid catalyst.[2]

-

Materials: Cinnamic acid, cyclohexanol, concentrated sulfuric acid (catalyst), and a suitable solvent (e.g., toluene).

-

Procedure:

-

Combine equimolar amounts of cinnamic acid and cyclohexanol in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Add a solvent like toluene to facilitate azeotropic removal of water.

-

Fit the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux. The water produced during the reaction is collected in the Dean-Stark trap, driving the equilibrium towards the ester product.

-

Monitor the reaction progress by measuring the amount of water collected.

-

Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude this compound by vacuum distillation.[8][9]

-

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity.[4][10]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes.[4][10]

-

Procedure:

-

Finely powder a small, dry sample of this compound.

-

Pack the powder into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[11]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[4]

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

-

The melting point is reported as the range T1-T2. A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.[4]

-

Boiling Point Determination (Distillation Method)

This method is suitable for determining the boiling point of a liquid at atmospheric or reduced pressure.[2][12]

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

Place a sample of this compound (at least 5 mL) into the distillation flask along with a few boiling chips.[12]

-

Set up a simple distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.

-

Record the temperature when the liquid begins to boil and a stable ring of condensate is established on the thermometer. This constant temperature is the boiling point.

-

Record the ambient barometric pressure, as the boiling point is pressure-dependent.[2] For measurements not at standard pressure (760 mm Hg), a pressure correction can be applied.

-

Density Determination (Pycnometer or Digital Density Meter)

Density is determined by measuring the mass of a known volume of the substance. ASTM D1475 provides a standard method for liquids.[6]

-

Apparatus: A pycnometer (a specific volume glass flask) or a digital density meter.

-

Procedure (using a pycnometer):

-

Clean and dry the pycnometer and determine its empty mass (m1).

-

Calibrate the pycnometer by filling it with deionized water at a specific temperature (e.g., 25 °C) and determine the mass (m2). The volume (V) is calculated using the known density of water.

-

Fill the dry pycnometer with this compound at the same temperature and determine its mass (m3).

-

The density (ρ) is calculated using the formula: ρ = (m3 - m1) / V.[6]

-

Solubility Determination

-

Qualitative Solubility:

-

Add a small amount of this compound (e.g., 10-20 mg) to separate test tubes containing 1 mL of different solvents (water, ethanol, propylene glycol).

-

Agitate the tubes and observe if the solute dissolves completely.[13]

-

-

Quantitative Water Solubility (Slow-Stir Method):

-

This method is preferred for hydrophobic substances to avoid the formation of emulsions that can overestimate solubility.[14]

-

Add an excess of this compound to a known volume of water in a flask equipped with a magnetic stirrer.

-

Stir the mixture slowly for an extended period (24-72 hours) at a constant temperature to allow equilibrium to be reached.

-

Stop stirring and allow the phases to separate completely.

-

Carefully sample the aqueous phase, ensuring no undissolved ester is included. Centrifugation can aid in separation.

-

Analyze the concentration of this compound in the aqueous sample using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Characterization Workflow

The logical progression from synthesis to full physicochemical characterization of this compound is a critical process in research and quality control. This workflow ensures that the compound meets identity, purity, and safety standards.

Caption: Workflow for Synthesis and Physicochemical Characterization.

References

- 1. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. store.astm.org [store.astm.org]

- 6. matestlabs.com [matestlabs.com]

- 7. standards.iteh.ai [standards.iteh.ai]

- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 9. par.nsf.gov [par.nsf.gov]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. byjus.com [byjus.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. researchgate.net [researchgate.net]

Spectroscopic Analysis of Cyclohexyl Cinnamate: A Technical Guide

Introduction

Cyclohexyl cinnamate is an organic compound with applications in the fragrance and flavor industries. As with any chemical entity in research and development, particularly in the context of drug development, thorough structural elucidation and characterization are paramount. This technical guide provides an in-depth overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for obtaining these spectra are also presented to aid researchers in their analytical workflows.

Data Presentation

The following tables summarize the key spectroscopic data for this compound. The NMR data presented is predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.68 | d | 1H | Vinylic H |

| 7.52 | m | 2H | Aromatic H |

| 7.38 | m | 3H | Aromatic H |

| 6.42 | d | 1H | Vinylic H |

| 4.88 | m | 1H | O-CH (cyclohexyl) |

| 1.85 - 1.25 | m | 10H | Cyclohexyl CH₂ |

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm). d = doublet, m = multiplet.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 166.5 | C=O (ester) |

| 144.8 | Vinylic C |

| 134.3 | Aromatic C (quaternary) |

| 130.5 | Aromatic CH |

| 128.9 | Aromatic CH |

| 128.1 | Aromatic CH |

| 118.2 | Vinylic C |

| 72.8 | O-CH (cyclohexyl) |

| 31.6 | Cyclohexyl CH₂ |

| 25.4 | Cyclohexyl CH₂ |

| 23.7 | Cyclohexyl CH₂ |

Solvent: CDCl₃

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 | Medium | Aromatic C-H stretch |

| 2935, 2858 | Strong | Aliphatic C-H stretch |

| 1715 | Strong | C=O stretch (ester) |

| 1638 | Strong | C=C stretch (alkene) |

| 1450, 1500 | Medium | Aromatic C=C stretch |

| 1170 | Strong | C-O stretch (ester) |

Table 4: Mass Spectrometry Data for this compound [1]

| m/z | Relative Intensity (%) | Assignment |

| 230 | <10 | [M]⁺ (Molecular Ion) |

| 148 | 40.63 | [M - C₆H₁₀]⁺ |

| 131 | 99.99 | [C₉H₇O]⁺ (Cinnamoyl cation) |

| 103 | 45.47 | [C₈H₇]⁺ (Styryl cation) |

| 77 | 34.01 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation used.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Gently agitate the vial to ensure complete dissolution of the sample.

-

Using a Pasteur pipette with a cotton plug, filter the solution into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the manufacturer's guidelines.

-

Introduce the sample into the NMR magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR; δ = 77.16 ppm for ¹³C NMR) or an internal standard such as tetramethylsilane (TMS).

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of liquid this compound or a small amount of the solid directly onto the center of the ATR crystal.

-

Lower the ATR press arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

After analysis, clean the ATR crystal thoroughly.

-

3. Mass Spectrometry (MS)

-

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (typically 1 µL) of the solution into the GC inlet.

-

The sample is vaporized and separated on a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

The separated components elute from the column and enter the mass spectrometer ion source.

-

-

Data Acquisition (Electron Ionization - EI):

-

In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

A mass spectrum is generated by plotting the relative ion abundance against the m/z ratio.

-

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Crystal structure of Cyclohexyl cinnamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cyclohexyl cinnamate (CAS No. 7779-17-1), a cinnamate ester recognized for its applications as a flavoring and fragrance agent. While a definitive crystal structure determined by X-ray crystallography is not publicly available in crystallographic databases, this document consolidates the known physicochemical properties of the compound. Furthermore, it outlines a detailed experimental protocol for its synthesis and purification based on established esterification methodologies. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and materials science by providing foundational data and reproducible synthetic procedures for this compound.

Introduction

This compound, with the chemical formula C15H18O2, is the ester of cinnamic acid and cyclohexanol. It is a compound of interest in the flavor and fragrance industry due to its characteristic fruity and balsamic aroma.[1][2] While the solid-state conformation and packing of molecules, as determined by single-crystal X-ray diffraction, are crucial for understanding its physical properties and potential polymorphic forms, to date, no such crystallographic data has been deposited in the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). Mentions of "crystal-to-crystal transition" and "liquid crystalline phase" in some literature suggest the existence of ordered solid states, highlighting the need for future crystallographic studies.[3]

This guide addresses the current information gap by summarizing the available physicochemical data and providing a detailed, plausible experimental protocol for the synthesis and purification of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical databases and literature sources.

Table 1: Physicochemical Data of this compound

| Property | Value | Source(s) |

| Molecular Formula | C15H18O2 | [2][4] |

| Molecular Weight | 230.30 g/mol | [2][3] |

| CAS Number | 7779-17-1 | [2] |

| Appearance | Colorless to pale yellow, viscous liquid to solid | [1][5] |

| Odor | Fruity, peach, cherry, and almond-like | [1][3][4] |

| Melting Point | 50-53 °C; 82.4 °C | [1][2][4][5][6] |

| Boiling Point | 346 °C (at 760 mmHg); 195 °C (at 12 mmHg); 139-143 °C (at 1 mmHg) | [1][2][5][6] |

| Density | 1.047 - 1.058 g/cm³ at 25 °C | [1][3][5] |

| Refractive Index | 1.558 - 1.564 at 20 °C | [1][3][5] |

| Solubility | Insoluble in water; Soluble in alcohol; Poorly soluble in propylene glycol | [2][3][4] |

| LogP (o/w) | 4.24 | [1][2] |

| Flash Point | 143.33 °C (290 °F) TCC | [5] |

Experimental Protocols

The following section details a plausible experimental protocol for the synthesis and purification of this compound via Fischer esterification. This method is based on general procedures for the synthesis of other cinnamate esters.

Synthesis of this compound via Fischer Esterification

Objective: To synthesize this compound from cinnamic acid and cyclohexanol using an acid catalyst.

Materials:

-

trans-Cinnamic acid (1.0 eq)

-

Cyclohexanol (1.5 eq)

-

Concentrated sulfuric acid (H₂SO₄) (catalytic amount, e.g., 0.1 eq)

-

Toluene (solvent)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane or diethyl ether (for extraction)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add trans-cinnamic acid, cyclohexanol, and toluene.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

-

Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is typically complete when no more water is collected.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with an organic solvent such as dichloromethane or diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

Purification of this compound

Objective: To purify the crude this compound obtained from the synthesis.

Method 1: Vacuum Distillation

Equipment:

-

Short-path distillation apparatus

-

Vacuum pump

-

Heating mantle

Procedure:

-

Set up the short-path distillation apparatus.

-

Transfer the crude product to the distillation flask.

-

Heat the flask under reduced pressure.

-

Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum (e.g., 139-143 °C at 1 mmHg).[1][5]

Method 2: Recrystallization

Equipment:

-

Erlenmeyer flasks

-

Hot plate

-

Ice bath

-

Büchner funnel and filter flask

Procedure:

-

Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol or a mixture of ethanol and water).

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further, cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals in a vacuum oven.

Visualization of Experimental Workflow

The following diagram illustrates the synthesis and purification workflow for this compound.

Conclusion

While the crystal structure of this compound remains to be elucidated, this technical guide provides a solid foundation for researchers by presenting its known physicochemical properties in a structured format and offering a detailed, actionable protocol for its synthesis and purification. The provided workflow and data are intended to facilitate further research into this compound, including potential crystallographic studies to fully characterize its solid-state structure. Such studies would be invaluable for understanding its physical behavior and could enable the design of new materials with tailored properties.

References

- 1. parchem.com [parchem.com]

- 2. This compound | 7779-17-1 [chemicalbook.com]

- 3. This compound | C15H18O2 | CID 5357153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound [thegoodscentscompany.com]

- 6. 7779-17-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-Depth Technical Guide to the Thermal Stability and Degradation of Cyclohexyl Cinnamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyl cinnamate, an ester of cyclohexanol and cinnamic acid, finds applications in various industries, including fragrances and as a potential component in pharmaceutical formulations. Understanding its thermal stability and degradation profile is crucial for ensuring product quality, safety, and efficacy, particularly under varying storage and processing conditions. This technical guide provides a comprehensive overview of the methodologies used to assess the thermal properties of this compound. Due to a lack of publicly available, specific experimental data on the thermal decomposition of this compound, this guide presents generalized experimental protocols and hypothetical data based on the analysis of structurally related compounds. The information herein serves as a foundational resource for researchers intending to conduct thermal analysis on this compound.

Introduction to Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. For evaluating the thermal stability and degradation of organic compounds like this compound, the most relevant techniques are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss at different temperatures.[1][2]

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions, providing insights into the physical stability of the compound.[3][4]

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This powerful analytical technique involves the thermal decomposition of a sample in an inert atmosphere, followed by the separation and identification of the volatile degradation products using gas chromatography and mass spectrometry.[5][6][7][8] This provides detailed information about the degradation pathways and the chemical nature of the decomposition products.

Hypothetical Thermal Stability Data of this compound

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Expected Value | Description |

| Onset Decomposition Temperature (Tonset) | ~ 150 - 170 °C | The temperature at which significant mass loss begins. |

| Peak Decomposition Temperature (Tpeak) | ~ 180 - 200 °C | The temperature at which the rate of mass loss is at its maximum. |

| Mass Loss at 200 °C | ~ 5 - 10% | Initial mass loss, likely corresponding to the cleavage of the ester bond. |

| Mass Loss at 300 °C | ~ 40 - 60% | Significant degradation of the molecule. |

| Final Residue at 600 °C | < 5% | The amount of non-volatile material remaining after complete decomposition in an inert atmosphere. |

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Expected Value | Description |

| Melting Point (Tm) | ~ 25 - 35 °C | The temperature at which the solid form of this compound transitions to a liquid. |

| Enthalpy of Fusion (ΔHf) | To be determined | The amount of energy required to melt the sample. |

| Decomposition Exotherm | > 150 °C | An exothermic peak corresponding to the energy released during thermal decomposition. |

Experimental Protocols

The following sections detail the standard experimental methodologies for conducting TGA, DSC, and Py-GC-MS analyses on a compound such as this compound.

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines the general procedure for determining the thermal stability of this compound using a thermogravimetric analyzer.

Workflow for Thermogravimetric Analysis

Caption: Standard workflow for Thermogravimetric Analysis (TGA).

Procedure:

-

Instrument Calibration: Calibrate the thermogravimetric analyzer for mass and temperature according to the manufacturer's instructions.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert sample crucible (e.g., alumina or platinum).

-

Experimental Setup: Place the crucible onto the TGA balance. Seal the furnace and purge with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Thermal Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

-

Data Acquisition: Continuously monitor and record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of mass loss versus temperature. From this curve, determine the onset temperature of decomposition (Tonset), the peak decomposition temperature (Tpeak, from the derivative of the TGA curve), and the mass loss at various temperatures.

Differential Scanning Calorimetry (DSC) Protocol

This protocol describes the general procedure for identifying thermal transitions in this compound.

Workflow for Differential Scanning Calorimetry

Caption: Standard workflow for Differential Scanning Calorimetry (DSC).

Procedure:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Experimental Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

-

Thermal Program: Heat the sample from 0 °C to 250 °C at a constant heating rate of 10 °C/min.

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Plot the heat flow versus temperature. Identify endothermic events, such as melting (Tm), and exothermic events, which may correspond to decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

This protocol provides a general method for identifying the thermal degradation products of this compound.

Workflow for Pyrolysis-GC-MS Analysis

References

- 1. wcnt.wisc.edu [wcnt.wisc.edu]

- 2. tainstruments.com [tainstruments.com]

- 3. quercus.be [quercus.be]

- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 5. Pyrolysis-Gas Chromatography-Mass Spectrometry | Thermo Fisher Scientific - KR [thermofisher.com]

- 6. pstc.org [pstc.org]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. thegoodscentscompany.com [thegoodscentscompany.com]

An In-depth Technical Guide to the Solubility of Cyclohexyl Cinnamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cyclohexyl cinnamate, a compound of interest in various industrial and research applications. The information is compiled to assist researchers, scientists, and professionals in drug development in understanding its behavior in different solvent systems.

Introduction to this compound

This compound, with the chemical formula C15H18O2, is the ester of cinnamic acid and cyclohexanol. It is recognized for its fruity, peach, and cherry-like aroma.[1] While extensively used as a flavoring and fragrance agent, its physicochemical properties, particularly its solubility, are critical for formulation, synthesis, and purification processes in various scientific disciplines.

Quantitative Solubility Data

The solubility of a compound is a fundamental physical property that dictates its application and formulation. The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents. It is important to note that publicly available, peer-reviewed studies on the solubility of this compound are limited. The data presented here is a consolidation of information from chemical databases and supplier specifications.

| Solvent | Temperature (°C) | Solubility | Data Type | Source |

| Water | 25 | 3.393 mg/L | Estimated | The Good Scents Company[2] |

| Water | Not Specified | 0.0028 g/L | Predicted | FooDB[3], Human Metabolome Database[4] |

| Water | Not Specified | Insoluble | Experimental | PubChem[1], Alfa Chemistry[5], Parchem[6], FAO[7][8] |

| Ethanol | Not Specified | Miscible | Experimental | PubChem[1], FAO[7][8] |

| Alcohol | Not Specified | Soluble | Experimental | The Good Scents Company[2], Parchem[6] |

Note: "Miscible" indicates that the substances are soluble in each other at all proportions. "Soluble" suggests a significant degree of dissolution, though the exact limit is not specified. The predicted and estimated values for water solubility are extremely low, confirming its hydrophobic nature.

Experimental Protocol for Solubility Determination

While specific experimental protocols for determining the solubility of this compound were not found in the reviewed literature, a generalized methodology based on standard laboratory practices is presented below. This workflow can be adapted for the systematic evaluation of its solubility in various solvents.

A common and reliable method for determining the solubility of a solid in a liquid is the isothermal equilibrium method, followed by quantitative analysis of the saturated solution.

Caption: General workflow for determining the solubility of a solid compound.

Methodology Details:

-

Preparation: A series of sealed vials are prepared. A known volume of the selected solvent is added to each vial. An excess amount of this compound is then added to each vial to ensure that a saturated solution is formed.

-

Equilibration: The vials are placed in a constant temperature environment, such as an isothermal shaker bath. They are agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the samples are centrifuged at the same constant temperature to separate the undissolved solid from the saturated supernatant.

-

Sampling and Analysis: A precise aliquot of the clear supernatant is carefully removed. The concentration of this compound in the aliquot is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy, after appropriate dilution. The solubility is then expressed in units such as g/L, mg/mL, or mol/L.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors inherent to both the solute and the solvent:

-

Polarity: this compound is a relatively nonpolar molecule due to the presence of the cyclohexyl and phenyl groups. This explains its very low solubility in polar solvents like water and its high solubility in less polar solvents like ethanol.

-

Temperature: While specific data is unavailable, the solubility of solids in liquids generally increases with temperature. This relationship should be experimentally determined for specific solvent systems.

-

Solvent Properties: The principle of "like dissolves like" is applicable. Solvents with similar polarity and hydrogen bonding capabilities to this compound are expected to be more effective.

Conclusion

This guide summarizes the currently available solubility data for this compound. The compound is characterized by its poor aqueous solubility and high solubility in alcohols like ethanol. For applications requiring precise solubility data in other solvents, it is recommended that experimental determinations be carried out using a systematic approach, such as the isothermal equilibrium method outlined above. Further research into the solubility of this compound in a wider range of pharmaceutically and industrially relevant solvents would be a valuable addition to the scientific literature.

References

- 1. This compound | C15H18O2 | CID 5357153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [thegoodscentscompany.com]

- 3. Showing Compound this compound (FDB016834) - FooDB [foodb.ca]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0037706) [hmdb.ca]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. parchem.com [parchem.com]

- 7. scribd.com [scribd.com]

- 8. Food safety and quality: details [fao.org]

A Technical Guide to Quantum Chemical Calculations for Cyclohexyl Cinnamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl cinnamate is an ester of cyclohexanol and cinnamic acid, recognized for its applications as a flavoring and fragrance agent.[1] Understanding its molecular properties at a quantum level is crucial for predicting its reactivity, stability, and potential interactions within biological systems, which is of significant interest in fields like drug development and toxicology. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful in-silico approach to elucidate the electronic structure, spectroscopic properties, and reactivity of molecules.[2][3]

This technical guide outlines the theoretical framework and computational workflow for performing a comprehensive quantum chemical analysis of this compound. It details the methodologies for geometry optimization, frontier molecular orbital (FMO) analysis, molecular electrostatic potential (MEP) mapping, and vibrational frequency analysis. The insights gained from these calculations can accelerate research by predicting molecular behavior and guiding experimental design.

Computational Methodology

The following protocol describes a robust computational approach for the quantum chemical analysis of this compound, based on established methods for similar organic molecules.[4][5]

2.1 Software and Theoretical Level

All calculations would be performed using a standard quantum chemistry software package like Gaussian 09.[4] The theoretical method employed is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for organic molecules.[6] Specifically, Becke's three-parameter hybrid functional (B3LYP) combined with the 6-311++G(d,p) basis set is recommended for accurate prediction of geometries and electronic properties.[4][7]

2.2 Geometry Optimization

The initial 3D structure of this compound is first built and subjected to geometry optimization. This process calculates the lowest energy conformation of the molecule, providing key structural parameters such as bond lengths, bond angles, and dihedral angles. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

2.3 Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO is an electron acceptor.[8] The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability; a smaller gap generally implies higher reactivity.[8][9]

2.4 Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution on the molecular surface.[10][11] It visualizes the regions of a molecule that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). This information is crucial for predicting how the molecule will interact with other molecules, including biological receptors or substrates, and for studying noncovalent interactions.[11]

2.5 Vibrational Analysis

A frequency calculation is performed on the optimized geometry to predict the infrared (IR) and Raman vibrational spectra.[12] This analysis serves two purposes: it confirms that the optimized structure is a true minimum (no imaginary frequencies), and it allows for the assignment of calculated vibrational modes to experimentally observed spectral bands, aiding in the structural characterization of the molecule.[13]

Predicted Quantum Chemical Data

The following tables summarize the type of quantitative data obtained from the described quantum chemical calculations for this compound.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C=O | ~1.22 Å |

| C-O (Ester) | ~1.35 Å | |

| C=C (Vinyl) | ~1.34 Å | |

| C-O (Cyclohexyl) | ~1.45 Å | |

| Bond Angles | O=C-O | ~124° |

| C-O-C (Ester) | ~117° | |

| C=C-C (Phenyl) | ~128° |

Note: Values are illustrative and represent typical results from DFT/B3LYP calculations for similar ester compounds.

Table 2: Predicted Frontier Molecular Orbital Properties

| Parameter | Description | Predicted Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (E_LUMO - E_HOMO) | 4.5 to 6.5 |

Note: A smaller energy gap suggests higher chemical reactivity.[14] These values are typical for aromatic esters and provide a balance between stability and reactivity.[15]

Table 3: Predicted Key Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 |

| C-H Stretch (Aliphatic) | Cyclohexyl Ring | 2950 - 2850 |

| C=O Stretch (Ester) | Carbonyl | 1750 - 1710 |

| C=C Stretch (Aromatic) | Phenyl Ring | 1600 - 1450 |

| C=C Stretch (Vinyl) | Alkene | 1640 - 1620 |

| C-O Stretch (Ester) | Ester Linkage | 1300 - 1150 |

Note: These predicted frequencies can be directly compared with experimental FT-IR and Raman spectra for structural validation.

Visualizations

Diagrams are essential for representing complex workflows and molecular properties. The following sections provide mandatory visualizations generated using the DOT language.

4.1 Computational Workflow

The logical flow of the quantum chemical analysis is depicted in the following diagram.

Caption: A flowchart illustrating the computational steps for quantum chemical analysis.

4.2 Molecular Reactivity Map (Conceptual)

The Molecular Electrostatic Potential (MEP) map identifies reactive sites. The diagram below illustrates the conceptual relationship between charge distribution and reactivity.

Caption: A diagram showing MEP regions and their corresponding chemical reactivity.

Conclusion

Quantum chemical calculations provide indispensable insights into the molecular structure, stability, and reactivity of this compound. By employing DFT methods, researchers can obtain detailed information on optimized geometry, electronic properties via FMO analysis, and potential reactive sites through MEP maps. Furthermore, theoretical vibrational spectra serve as a powerful tool for structural confirmation when compared with experimental data. The computational workflow and data presented in this guide offer a comprehensive framework for scientists and drug development professionals to investigate the properties of this compound and similar molecules, thereby facilitating rational molecular design and property prediction.

References

- 1. This compound | C15H18O2 | CID 5357153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]

- 4. jmcs.org.mx [jmcs.org.mx]

- 5. Density Functional Theory, Molecular Docking Study, and In Vitro Antioxidant Activity of Cinnamic Acid Isolated From Piper betle Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Vibrational Spectrocopy - CATCO [s3.smu.edu]

- 14. wuxibiology.com [wuxibiology.com]

- 15. Reddit - The heart of the internet [reddit.com]

The Multifaceted Biological Activities of Cinnamic Acid Esters: A Technical Guide for Researchers

Introduction

Cinnamic acid, a naturally occurring aromatic carboxylic acid found in various plants, and its ester derivatives have emerged as a promising class of bioactive compounds with a broad spectrum of pharmacological activities.[1][2] Their inherent low toxicity and diverse therapeutic potential have made them a focal point in the quest for novel drug candidates.[1] This technical guide provides an in-depth overview of the biological activities of cinnamic acid esters, focusing on their antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data for comparative analysis, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Antimicrobial Activity

Cinnamic acid esters have demonstrated notable efficacy against a range of pathogenic microorganisms, including bacteria and fungi.[3][4] The antimicrobial potency is significantly influenced by the structure of the ester, particularly the nature of the alcohol moiety and substitutions on the phenyl ring.[1]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of various cinnamic acid esters is summarized in Table 1, with MIC values providing a quantitative measure of their efficacy. A lower MIC value indicates greater antimicrobial potency.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Methyl Cinnamate | Staphylococcus aureus | >4000 | [5] |

| Escherichia coli | >4000 | [5] | |

| Candida albicans | 128 | [3] | |

| Cinnamic Acid | Staphylococcus aureus | 500 | [5] |

| Escherichia coli | 1000 | [5] | |

| Candida albicans | 128 | [6] | |

| Isobutyl Cinnamate | Candida albicans | 0.89 µM | [1] |

| Aspergillus niger | 0.79 µM | [1] | |

| Methyl 2-nitrocinnamate | Candida albicans | 128 | [3] |

| 2-Hydroxycinnamic acid | Staphylococcus aureus | 1600 | [7] |

Table 1: Antimicrobial Activity of Cinnamic Acid Esters.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard

-

Cinnamic acid ester stock solution (typically in DMSO)

-

Positive control (standard antibiotic)

-

Negative control (broth only)

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Preparation of Inoculum: From a pure overnight culture, select 3-4 colonies and suspend them in saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Serial Dilutions: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the cinnamic acid ester stock solution to the first well and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate.

-

Inoculation: Add 5 µL of the adjusted inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control well (broth + inoculum + standard antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure absorbance.

Antioxidant Activity

Many cinnamic acid derivatives, particularly those with phenolic hydroxyl groups, are potent antioxidants capable of scavenging free radicals.[8] This activity is crucial in combating oxidative stress, which is implicated in numerous diseases.

Quantitative Data: IC50 Values for Radical Scavenging

The antioxidant capacity of cinnamic acid esters is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals.

| Compound | Assay | IC50 (µg/mL) | Reference |

| Cinnamic Acid | DPPH | 1.2 | [8] |

| Cinnamyl Acetate | DPPH | 0.16 | [9] |

| Ethyl Cinnamate | DPPH | 0.64 | [8] |

Table 2: Antioxidant Activity of Cinnamic Acid Esters.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (typically 0.1 mM)

-

Cinnamic acid ester solutions at various concentrations in methanol

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Reagents: Prepare a stock solution of DPPH in methanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.

-

Reaction Setup: In a 96-well plate, add 20 µL of the test sample or standard at different concentrations to the wells.

-

Initiation of Reaction: Add 200 µL of the DPPH working solution to each well.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

Anti-inflammatory Activity

Cinnamic acid and its derivatives have been shown to possess anti-inflammatory properties by inhibiting key enzymes and signaling pathways involved in the inflammatory response.[10]

Quantitative Data: IC50 Values for Enzyme Inhibition

The anti-inflammatory effects of cinnamic acid esters are often assessed by their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

| Compound | Target | IC50 (µM) | Reference |

| Caffeic acid diethyl ester | COX-2 | 88.5% inhibition at 100 µM | [11] |

| 1-methylhydantoin cinnamoyl imide (Compound 4) | COX-1 | 37 ± 4 | [12] |

| COX-2 | 126 ± 12 | [12] |

Table 3: Anti-inflammatory Activity of Cinnamic Acid Derivatives.

Experimental Protocol: COX-2 Inhibition Assay

Materials:

-

Recombinant human COX-2 enzyme

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme and L-epinephrine (co-factors)

-

Arachidonic acid (substrate)

-

Cinnamic acid ester solutions at various concentrations

-

Positive control (e.g., Celecoxib)

-

Stannous chloride solution (to stop the reaction)

-

Spectrophotometer or plate reader

Procedure:

-

Enzyme Preparation: In an Eppendorf tube, mix the assay buffer, heme, and L-epinephrine. Add the COX-2 enzyme and incubate at room temperature.

-

Inhibitor Incubation: Add the cinnamic acid ester solution or positive control to the enzyme mixture and pre-incubate at 37°C for a specified time (e.g., 10 minutes).

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 2 minutes).

-

Reaction Termination: Stop the reaction by adding a saturated stannous chloride solution.

-

Quantification: The product of the reaction (e.g., Prostaglandin E2) can be quantified using various methods, such as ELISA or LC-MS/MS, to determine the extent of enzyme inhibition.

-

IC50 Calculation: Calculate the IC50 value from the dose-response curve.

Anticancer Activity

Cinnamic acid esters have demonstrated significant cytotoxic effects against various cancer cell lines, acting through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and metastasis.[13][14][15]

Quantitative Data: IC50 Values for Cytotoxicity

The anticancer potential of cinnamic acid esters is typically evaluated by determining their IC50 values against different cancer cell lines using the MTT assay.

| Compound | Cell Line | IC50 (µM) | Reference |

| Cinnamic acid ester derivative (Compound 5) | HeLa (Cervical Cancer) | 42-166 (range for various derivatives) | [16] |

| MCF-7 (Breast Cancer) | 42-166 (range for various derivatives) | [16] | |

| (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate (4m) | A549 (Lung Cancer) | Lead compound, specific IC50 not provided | [17] |

| Oleanolic acid-cinnamic acid ester derivative (44o) | HeLa (Cervical Cancer) | 1.35 | [13] |

| Oleanolic acid-cinnamic acid ester derivative (44e) | MCF-7 (Breast Cancer) | 1.79 | [13] |

| Gallate-cinnamate ester derivative (N6) | HeLa (Cervical Cancer) | 7.26 | [18] |

| Coumarin-cinnamic acid hybrid (Compound 4) | A549 (Lung Cancer) | 9.34 | [19] |

| MCF-7 (Breast Cancer) | 3.26 | [19] |

Table 4: Anticancer Activity of Cinnamic Acid Esters.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Cinnamic acid ester solutions at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the cinnamic acid ester for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control cells and determine the IC50 value from the dose-response curve.

Signaling Pathways Modulated by Cinnamic Acid Esters

The diverse biological activities of cinnamic acid esters are attributed to their ability to modulate various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the rational design of more potent and selective derivatives.

Anti-inflammatory Signaling: NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Cinnamic acid derivatives have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.[10][20]

Caption: Inhibition of the NF-κB signaling pathway by cinnamic acid esters.

Anticancer Signaling: PI3K/Akt Pathway

The PI3K/Akt pathway is frequently overactivated in cancer, promoting cell survival and proliferation. Cinnamic acid and its derivatives can inhibit this pathway, leading to apoptosis of cancer cells.[21]

Caption: Inhibition of the PI3K/Akt signaling pathway by cinnamic acid esters.

Neuroprotective & Anti-inflammatory Signaling: MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to stress and inflammation. Modulation of this pathway by cinnamic acid derivatives can contribute to their neuroprotective and anti-inflammatory effects.[17]

Caption: Modulation of the MAPK signaling pathway by cinnamic acid esters.

Synthesis of Cinnamic Acid Esters

The most common method for synthesizing cinnamic acid esters is through Fischer esterification, which involves the acid-catalyzed reaction of cinnamic acid with an alcohol.

Experimental Workflow: Fischer Esterification

Caption: General workflow for the synthesis of cinnamic acid esters via Fischer esterification.

Cinnamic acid esters represent a versatile and promising class of compounds with a wide array of biological activities. Their demonstrated antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, coupled with their favorable safety profile, make them attractive candidates for further investigation and development in the pharmaceutical and nutraceutical industries. This technical guide provides a solid foundation for researchers by consolidating quantitative data, detailing essential experimental protocols, and illustrating the key signaling pathways involved in their mechanism of action. Future research should focus on structure-activity relationship studies to design and synthesize novel cinnamic acid esters with enhanced potency and selectivity for specific biological targets.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifungal activity of cinnamic acid and benzoic acid esters against Candida albicans strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. [PDF] Antifungal activity of cinnamic acid and benzoic acid esters against Candida albicans strains | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. biomedres.us [biomedres.us]

- 10. Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. researchgate.net [researchgate.net]

- 16. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Exploring the Gallic and Cinnamic Acids Chimeric Derivatives as Anticancer Agents over HeLa Cell Line: An in silico and in vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. New sulfurated derivatives of cinnamic acids and rosmaricine as inhibitors of STAT3 and NF-κB transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Multiple Strategies Confirm the Anti Hepatocellular Carcinoma Effect of Cinnamic Acid Based on the PI3k-AKT Pathway [mdpi.com]

The Ubiquitous Cinnamates: A Technical Guide to Their Natural Occurrence in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamic acid and its derivatives, collectively known as cinnamates, are a class of phenylpropanoid secondary metabolites ubiquitously distributed throughout the plant kingdom. They serve as fundamental precursors for a vast array of phenolic compounds, including lignins, flavonoids, coumarins, and stilbenes, which are crucial for plant development, defense, and interaction with the environment. Beyond their physiological roles in plants, cinnamates exhibit a wide spectrum of pharmacological activities, such as antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, making them a focal point for drug discovery and development. This technical guide provides an in-depth overview of the biosynthesis, natural occurrence, and quantitative distribution of major cinnamates in plants. It further details validated experimental protocols for their extraction and analysis and explores the key signaling pathways that regulate their production in response to endogenous and exogenous stimuli.

Biosynthesis of Cinnamates

The biosynthesis of cinnamates is a well-elucidated process that begins with the shikimate pathway and proceeds through the core phenylpropanoid pathway. This metabolic route channels a significant portion of the plant's fixed carbon, highlighting its central importance.[1][2]

The Shikimate Pathway: Precursor Supply

The journey to cinnamates begins with the shikimate pathway, a seven-step metabolic route that converts simple carbohydrate precursors, phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), into chorismate.[3] This pathway is the exclusive source of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants and microorganisms.[1][3] For cinnamate biosynthesis, L-phenylalanine is the primary precursor.

The Core Phenylpropanoid Pathway

The general phenylpropanoid pathway converts L-phenylalanine into the activated thioester, p-coumaroyl-CoA, which stands at a critical branch point for the synthesis of thousands of phenolic compounds.[4][5] The initial three steps constitute the core of cinnamate synthesis.[4]

-

Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL), which catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[4][6] This is the committed step and a major regulatory point of the entire phenylpropanoid pathway.

-

Cinnamate 4-Hydroxylase (C4H): trans-Cinnamic acid is then hydroxylated at the para-position by Cinnamate 4-Hydroxylase (C4H), a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid (4-hydroxycinnamic acid).[4][6][7]

-

4-Coumarate:CoA Ligase (4CL): Finally, 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by forming a high-energy thioester bond with Coenzyme A, producing p-coumaroyl-CoA.[4][8]

From p-coumaric acid and its activated form, a series of hydroxylation and methylation reactions catalyzed by various enzymes lead to the formation of other major cinnamate derivatives, including caffeic acid, ferulic acid, and sinapic acid.[8]

Quantitative Occurrence of Major Cinnamates in Plants

Cinnamates are widespread, but their concentrations vary significantly depending on the plant species, tissue, developmental stage, and environmental conditions. The most common derivatives include p-coumaric, caffeic, ferulic, and sinapic acids, which exist as free acids or, more commonly, as conjugated esters or glycosides.

Table 1: Concentration of p-Coumaric Acid in Various Plant Sources

| Plant Species | Plant Part | Concentration | Analytical Method | Reference |

| Ananas comosus (Pineapple) | Ripe Juice | 11.76 µg/mL | RP-HPLC | [9] |

| Ananas comosus (Pineapple) | Unripe Juice | 0.41 µg/mL | RP-HPLC | [9] |

| Cynodon dactylon (Durva Grass) | Whole Plant (Methanolic Extract) | 0.48 mg/100 mL | RP-HPLC | [10] |

| Propolis | Resin | Present (unquantified) | HPLC-UV | [11] |

Table 2: Concentration of Caffeic Acid in Various Plant Sources

| Plant Species | Plant Part | Concentration (per g of dry plant) | Analytical Method | Reference |

| Coffea canephora (Coffee) | Seeds | 12.33 mg | RP-HPLC-DAD | [7] |

| Solanum xanthocarpum | Roots | 1.61 mg | HPTLC | [12][13] |

| Solanum xanthocarpum | Stem | 1.00 mg | HPTLC | [12][13] |

| Solanum xanthocarpum | Leaves | 0.58 mg | HPTLC | [12][13] |

| Solanum xanthocarpum | Fruits | 0.30 mg | HPTLC | [12][13] |

| Artemisia absinthium | Aerial Parts (Dry Extract) | 50.20 µg | HPLC | [14] |

Table 3: Concentration of Ferulic Acid in Various Plant Sources

| Plant Species | Plant Part/Food | Concentration (mg/100 g Fresh Weight) | Analytical Method | Reference |

| Popcorn | Grain | 313 | Not Specified | [15] |

| Bamboo Shoots | Shoot | 243.6 | Not Specified | [15] |

| Secale cereale (Rye) | Grain | 54 | Not Specified | [15] |

| Avena sativa (Oats) | Flakes | 25 - 52 | Not Specified | [15] |

| Zea mays (Sweet Corn) | Kernel | 42 | Not Specified | [15] |

| Olea europaea (Green Olive) | Fruit | 3.01 | Chromatography | [16] |

| Solanum melongena (Eggplant) | Fruit | 0.22 | Chromatography | [16] |

Table 4: Concentration of Sinapic Acid in Various Plant Sources

| Plant Species | Plant Part | Concentration (per g of biomass) | Analytical Method | Reference |

| Brassica spp. | Biomass | 0.49 - 2.49 mg | Not Specified | [17] |

| Viburnum foetidum | Not Specified (Dry Extract) | 0.137 mg | HPLC | [18] |

| Fragaria ananassa (Strawberry) | Fruit | up to 450.3 µg | Not Specified | [3] |

Note: Concentrations can vary widely based on extraction method, cultivar, and growing conditions. The data presented are for comparative purposes.

Experimental Protocols

Accurate quantification of cinnamates from complex plant matrices requires robust and validated experimental protocols. The choice of method depends on the target analyte, the plant matrix, and the required sensitivity.

General Extraction of Free and Ester-Bound Phenolic Acids

This protocol describes a general method involving alkaline hydrolysis to release cinnamates that are ester-linked to the cell wall, providing a measure of total cinnamate content.

Materials:

-

Dried, powdered plant material

-

80% Methanol (v/v)

-

2 M Sodium Hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl) or Formic Acid

-

Ethyl acetate or Diethyl ether

-

Anhydrous Sodium Sulfate

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Extraction of Free Phenolics:

-

Weigh ~1 g of powdered plant material into a centrifuge tube.

-

Add 20 mL of 80% methanol. Vortex thoroughly and sonicate for 30 minutes.

-

Centrifuge at 4000 rpm for 15 minutes. Collect the supernatant.

-

Repeat the extraction on the remaining pellet and combine the supernatants. This is the "crude extractable phenolics" fraction.

-

-

Alkaline Hydrolysis (for Bound Phenolics):

-

Take the solid residue from the methanol extraction. Add 20 mL of 2 M NaOH.

-

Shake the mixture for 4 hours at room temperature under a nitrogen atmosphere to prevent oxidation.[19]

-

-

Acidification and Extraction:

-

Acidify the hydrolysate to pH 2 using concentrated HCl.

-

Perform liquid-liquid extraction three times with an equal volume of ethyl acetate or diethyl ether.

-

Combine the organic phases.

-

-

Drying and Reconstitution:

-

Dry the pooled organic phase over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under reduced pressure or a stream of nitrogen.

-

Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial HPLC mobile phase.

-

Filter the sample through a 0.22 µm syringe filter before analysis.

-

Solid-Phase Extraction (SPE) for Sample Clean-up and Concentration

SPE is an effective technique for purifying and concentrating phenolic acids from crude extracts, removing interfering substances like sugars and pigments.

Materials:

-

Crude plant extract (aqueous or methanolic)

-

SPE cartridges (e.g., C18, Oasis HLB, Strata-X)

-

Methanol (HPLC grade)

-

Acidified water (pH 2-3 with formic or phosphoric acid)

-

SPE vacuum manifold

Procedure (General Protocol for Oasis HLB):

-

Conditioning: Pass 5 mL of methanol through the cartridge, followed by 5 mL of acidified water. Do not allow the cartridge to dry.

-

Loading: Adjust the pH of the crude plant extract to ~2. Load the sample onto the cartridge at a slow flow rate.

-

Washing: Pass 5-10 mL of acidified water through the cartridge to remove polar interferences.

-

Elution: Elute the retained cinnamates with 5 mL of methanol.

-

Final Preparation: Evaporate the methanol eluate to dryness and reconstitute in the initial mobile phase for HPLC or LC-MS analysis.

Quantification by High-Performance Liquid Chromatography (HPLC-DAD)

HPLC coupled with a Diode Array Detector (DAD) is the most common technique for the simultaneous quantification of multiple cinnamate derivatives.

Instrumentation and Conditions:

-

HPLC System: Quaternary pump, autosampler, column oven, DAD.

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.2-1% Acetic or Formic Acid in water.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient Elution: A typical gradient starts with a low percentage of organic phase (e.g., 5-10% B), increasing linearly to a high percentage (e.g., 60-95% B) over 30-40 minutes to resolve compounds with different polarities.[20]

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Column Temperature: 30-40°C.

-

Detection: DAD monitoring at multiple wavelengths, typically ~280 nm and ~325 nm, corresponding to the absorbance maxima of hydroxycinnamates.

-

Quantification: Based on an external calibration curve generated from authentic standards of each cinnamate derivative.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying cinnamates, especially in complex volatile mixtures. It requires derivatization to increase the volatility of the polar phenolic acids.

Procedure:

-

Extraction: Perform extraction as described in section 3.1.

-

Derivatization:

-

Evaporate the final extract to complete dryness.

-

Add 40 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to protect carbonyl groups. Incubate at 37°C for 2 hours.[21]

-

Add 70 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS, to convert acidic protons to trimethylsilyl (TMS) ethers/esters. Incubate at 37°C for 30 minutes.[21][22]

-

-

GC-MS Analysis:

-

Column: Nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) to elute the derivatized compounds.

-

Mass Spectrometry: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 50-550.

-

Identification: Based on comparison of retention times and mass spectra with authentic standards and reference libraries (e.g., NIST, Wiley).

-

Regulation of Cinnamate Biosynthesis

The production of cinnamates is tightly regulated at the transcriptional level by a complex network of signaling pathways. These pathways are activated in response to various developmental cues and environmental stresses, such as pathogen attack and UV radiation, allowing the plant to dynamically allocate resources to defense and protection.

Regulation by Plant Hormones (Jasmonic and Salicylic Acid)

Plant defense hormones play a critical role in orchestrating the induction of the phenylpropanoid pathway.

-

Jasmonic Acid (JA): Often associated with defense against necrotrophic pathogens and insect herbivores, the JA signaling pathway can induce the expression of phenylpropanoid biosynthesis genes.[23] The active form, JA-Isoleucine, binds to the receptor COI1, leading to the degradation of JAZ repressor proteins. This releases transcription factors (e.g., MYC2) that activate downstream genes, including those involved in cinnamate production.[24]

-

Salicylic Acid (SA): A key signaling molecule in the defense against biotrophic pathogens, SA can also modulate cinnamate metabolism. In some cases, SA accumulation itself is derived from cinnamic acid.[25][26][27] Furthermore, application of SA can induce the accumulation of downstream phenolic compounds, indicating a positive regulatory role on the pathway.[28] There exists a complex, often antagonistic, crosstalk between the JA and SA signaling pathways, which allows the plant to fine-tune its defense response.[5]

Regulation by UV-B Radiation

Plants exposed to UV-B radiation (280-315 nm) accumulate UV-absorbing compounds, primarily flavonoids and other phenolics derived from the phenylpropanoid pathway, to protect against DNA damage. This response is mediated by a specific UV-B photoreceptor.

-

UVR8 Signaling Pathway: The UV-B photoreceptor UV RESISTANCE LOCUS 8 (UVR8) is the key sensor for this response. In the absence of UV-B, UVR8 exists as a dimer. Upon UV-B absorption, it monomerizes and interacts with the protein CONSTITUTIVELY PHOTOMORPHOGENIC 1 (COP1).

-